Eudragit L 30D

Cat. No. B1584308

M. Wt: 186.2 g/mol

InChI Key: GDCRSXZBSIRSFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04419496

Procedure details

Into an agitated reactor outfitted for nitrogen blanketing of the contents there are charged: 1,009 parts of a 35% solids polybutadiene latex having an average particle size of 1,000 A; 360 parts water; 1 part acetic acid to give the reaction mass a pH of 4; 0.085 part of the bisodium salt of ethylenediaminetetracetic acid (herein referred to as "EDTA.2Na+ " or just "EDTA") and 1.05 parts of K2S2O8. Heat is applied until the charged contents reach 65° C. At this point, two continuous addition streams are started and feed into the reactor. One is an aqueous stream which is charged over a 11/4 hour period and contains 68 parts of a water solution of 0.125% K2S2O8 and 2.5% sodium dodecylbenzene sulfonate. The other is a monomer stream which is charged over a one-hour period and consists of 85 parts of a 92:8 weight ratio mixture of ethyl acrylate (EA) and methacrylic acid (MAA) calculated to give a 20% shell in the resulting graft copolymer (based on wt. polybutadiene plus wt. interpolymerized EA and MAA contents). After the addition is completed, the reaction mass is maintained at 65° C. with continued stirring for 3 additional hours. Analysis of the resulting AgAg graft copolymer latex material shows that approximately 100% interpolymerization of the acid and acrylate monomers has been achieved to yield particles consisting of 20% shell, the shell consisting of about 92% EA and 8% MAA. Extraction with methyl ethyl ketone (MEK) of the resultant AgAg material demonstrates that 79% of the EA/MAA monomeric mixture has actually been grafted to the 1,000 A polybutadiene (PBD) particles and 21% exists in the shell as non-grafted EA/MAA copolymer.

Identifiers

|

REACTION_CXSMILES

|

C([O-])(=O)C=C.[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[CH:7]=[CH2:8].[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[CH:7]=[CH2:8].[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:3.4|

|

Inputs

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with continued stirring for 3 additional hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield particles

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extraction with methyl ethyl ketone (MEK) of the resultant AgAg material

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

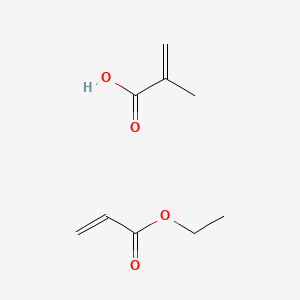

C(C=C)(=O)OCC.C(C(=C)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |